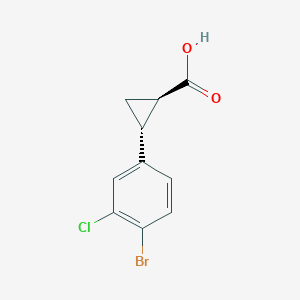

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCQYJDHVHNINE-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions is crucial to achieve high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The bromine and chlorine substituents can be reduced under specific conditions.

Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a variety of functionalized cyclopropane compounds.

Scientific Research Applications

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring and halogen substituents can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Cyclopropane Carboxylic Acids

Halogenation significantly impacts physicochemical properties and biological activity. Key analogs include:

Key Findings :

- Lipophilicity: The target compound’s bromo and chloro groups increase logP compared to mono-halogenated analogs, suggesting improved membrane permeability .

Heterocyclic and Non-Halogenated Analogs

Replacing the halogenated phenyl ring with heterocycles or simpler aromatic systems alters solubility and electronic properties:

Key Findings :

- Solubility : Heterocyclic analogs (e.g., pyridin-4-yl) exhibit higher aqueous solubility due to polar functional groups, contrasting with the hydrophobic halogenated phenyl group .

- Bioactivity: Anti-inflammatory activity has been reported for cyclopropane carboxylic acids with unsaturated side chains (e.g., 6-bromonona-3,5-dien-1-yl), suggesting the target compound’s bromine may enhance similar pathways .

Non-Cyclopropane Carboxylic Acids

Replacing the cyclopropane ring with larger carbocycles modifies ring strain and conformational flexibility:

Key Findings :

- Ring Strain : The cyclopropane core in the target compound introduces significant ring strain, enhancing reactivity in ring-opening reactions compared to cyclobutane or cyclohexane derivatives .

Biological Activity

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid, a cyclopropane derivative, has garnered attention due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for exploring its therapeutic applications.

- Molecular Formula : CHBrClO

- Molecular Weight : 275.53 g/mol

- CAS Number : 1314789-82-6

- Purity : Typically above 95% for research purposes

Biological Activity Overview

The biological activity of (1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid has been investigated in various studies, focusing on its cytotoxicity, antibacterial properties, and receptor interactions.

Cytotoxicity

Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. For example:

- A375 (human melanoma) : IC = 5.7 μM

- A549 (human lung adenocarcinoma) : No significant cytotoxicity observed.

These findings suggest that the compound may be effective in targeting specific types of cancer while sparing normal cells.

Antibacterial Activity

The compound has also shown promising antibacterial properties:

- In vitro studies demonstrated effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the precise pathways involved.

The mechanisms underlying the biological activities of (1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid include:

- Inhibition of Cell Proliferation : The compound inhibits growth factors such as VEGF and bFGF in endothelial cells.

- Induction of Apoptosis : Evidence suggests that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

-

Study on Melanoma Cells :

- Objective: To evaluate the cytotoxic effects on melanoma cell lines.

- Findings: The compound induced apoptosis in A375 cells with a significant reduction in cell viability at concentrations above 5 μM.

-

Antibacterial Efficacy Study :

- Objective: To assess antibacterial activity against clinical isolates.

- Findings: Showed a minimum inhibitory concentration (MIC) of 20 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential.

Data Tables

| Activity Type | Cell Line/Organism | IC / MIC | Notes |

|---|---|---|---|

| Cytotoxicity | A375 (melanoma) | 5.7 μM | Induces apoptosis |

| Cytotoxicity | A549 (lung adenocarcinoma) | >10 μM | No significant effect |

| Antibacterial | Staphylococcus aureus | 20 μg/mL | Effective against clinical isolates |

| Antibacterial | Escherichia coli | 25 μg/mL | Further studies required |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.